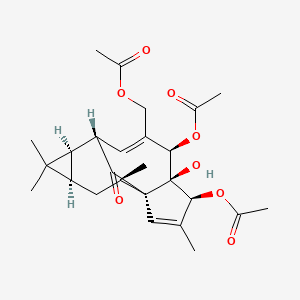
Isobutyl gallate
Overview
Description
Isobutyl gallate (IBG) is a naturally occurring phenolic compound that is found in a variety of plants, such as pine needles, tea leaves, and grapes. It is a colorless to light yellow liquid with a faint odor. IBG is known to possess antioxidant and antibacterial properties, which makes it a popular ingredient in food, cosmetics, and pharmaceuticals. It is also used as a preservative in many products, such as beer, wine, and vegetable oils.
Scientific Research Applications
Antiviral Activity : Isobutyl gallate has demonstrated potent antiviral activity against the Dengue Virus Serotype 2 (DENV-2) in vitro. It showed significant inhibition of DENV replication without cytotoxic effects on certain cell lines, suggesting its potential as an antiviral agent (Dewi et al., 2019).
Antioxidant Properties : A study focused on the synthesis of this compound noted its excellent oxidation resistance to vegetable oil and biodiesel. This highlights its potential as a novel antioxidant in various applications (Chen Qiongfe, 2015).
Effects on Blood Platelet Membranes : this compound has been shown to modify the structure of model and human blood platelet membranes. This modification could counteract the effects of cholesterol and ADP, providing a new perspective on the mechanism of Chinese herbal drugs used for promoting blood circulation (Qi & Hu, 1993).
Antimicrobial Activity : The antimicrobial potential of this compound derivatives has been studied. For instance, this compound-3,5-dimethyl ether (IGDE) showed significant inhibitory effects on yeasts and Gram-positive bacteria, indicating its promise as an antimicrobial agent (da Silva et al., 2008).
Chemotherapeutic Potential : Research into the chemotherapeutic potential of this compound derivatives from Casearia sylvestris leaves showed that these compounds could increase the survival of mice with certain tumor models and improve natural killer cell cytotoxicity. This suggests potential applications in cancer therapy (da Silva et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Isobutyl gallate, also known as 2-methylpropyl-3, 4, 5-trihydroxybenzoate , is a phenolic compound that has been found to exhibit strong antimicrobial activity against various microorganisms such as Escherichia coli, Candida albicans, C. tropicalis, and C. guilliermondii . Therefore, the primary targets of this compound are these microbial cells.
Mode of Action
It is known that phenolic compounds like this compound can disrupt the cell membrane integrity of bacteria . This disruption can lead to leakage of cellular contents, ultimately causing cell death .
Biochemical Pathways
It is known that phenolic compounds can interfere with various cellular processes in bacteria, such as protein synthesis, enzyme activity, and cell wall synthesis . These interferences can lead to the inhibition of bacterial growth and survival .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth. By disrupting the cell membrane integrity and interfering with essential cellular processes, this compound can effectively kill or inhibit the growth of various microorganisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the activity of this compound. Additionally, factors such as temperature, pH, and the presence of light can also influence the stability and efficacy of this compound .
properties
IUPAC Name |
2-methylpropyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLHVCFKZSLALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191886 | |
| Record name | Isobutyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3856-05-1 | |
| Record name | Isobutyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3856-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3856-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR016RR89P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for the antiviral activity of Isobutyl gallate against Dengue virus?
A1: While the provided research [] demonstrates the potent antiviral activity of this compound against Dengue virus serotype 2 in vitro, the exact mechanism of action remains to be elucidated. Further research is needed to determine the specific viral targets and downstream effects of this compound.
Q2: How does the structure of this compound contribute to its antioxidant properties?
A2: this compound is a derivative of gallic acid, a naturally occurring phenolic compound known for its antioxidant activity. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. In this compound, the esterification of gallic acid with isobutanol likely enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and exert antioxidant effects in lipophilic environments [].
Q3: Has this compound demonstrated antimicrobial activity against other microorganisms?
A3: Yes, research suggests that this compound exhibits antimicrobial activity against various microorganisms. One study [] found this compound to be particularly effective in inhibiting the growth of yeasts (Candida albicans, Candida tropicalis, and Candida guilliermondii) and Gram-positive bacteria (Enterococcus faecalis and Staphylococcus aureus), surpassing the efficacy of methyl gallate-3,5-dimethyl ether.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)
![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)
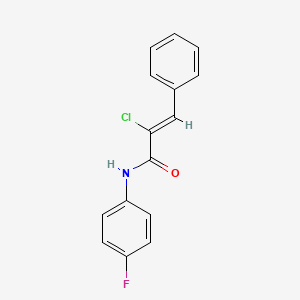


![5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1198590.png)
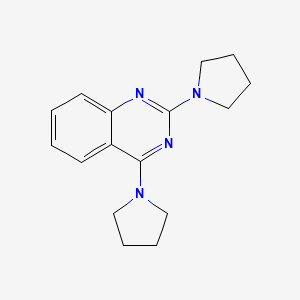
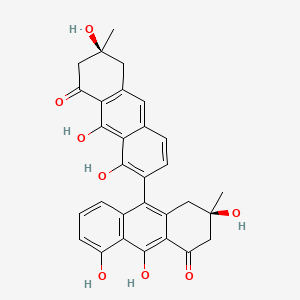
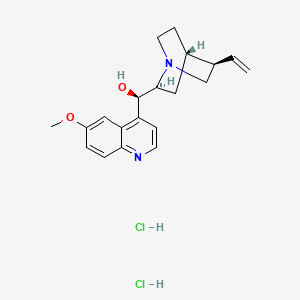

![Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1198597.png)
